Oxalyl-o-aminoazotoluene

Description

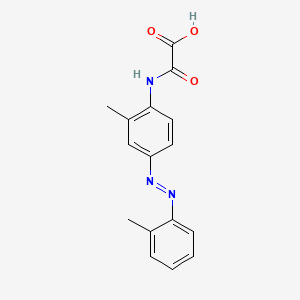

Structure

2D Structure

3D Structure

Properties

CAS No. |

63042-11-5 |

|---|---|

Molecular Formula |

C16H15N3O3 |

Molecular Weight |

297.31 g/mol |

IUPAC Name |

2-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxoacetic acid |

InChI |

InChI=1S/C16H15N3O3/c1-10-5-3-4-6-14(10)19-18-12-7-8-13(11(2)9-12)17-15(20)16(21)22/h3-9H,1-2H3,(H,17,20)(H,21,22) |

InChI Key |

QLZLWVQIBOVHTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for Oxalyl O Aminoazotoluene

Strategic Approaches to N-Oxalylation of Aromatic Amines

Alternative Oxalylating Reagents and their Application

While effective, the use of oxalyl chloride involves a highly toxic and corrosive reagent and produces stoichiometric amounts of acidic waste. chemicalbook.com These drawbacks have prompted the development of alternative, milder, and more sustainable methods for N-oxalylation.

A less aggressive method for forming oxamides is the aminolysis of oxalate (B1200264) diesters, such as dimethyl oxalate or diethyl oxalate. chem-soc.sigoogle.com This reaction involves heating the amine with the oxalate ester, often in a solvent like ethylene (B1197577) glycol, which facilitates the reaction. google.com The byproducts are alcohols (e.g., methanol (B129727) or ethanol), which are benign compared to HCl.

This approach is generally sluggish and requires higher temperatures or longer reaction times than methods using oxalyl chloride. google.com However, it avoids the use of harsh reagents and is suitable for substrates that may be sensitive to acidic conditions. The reaction proceeds through the nucleophilic attack of the amine on the ester's carbonyl carbon. For primary amines like o-aminoazotoluene (B45844), the reaction can proceed to form the desired N,N'-disubstituted oxamide (B166460). stackexchange.com

A modern and sustainable strategy for oxamide synthesis is the acceptorless dehydrogenative coupling (ADC) of amines. nih.govrsc.orgrsc.org This method generates the target molecule directly from an amine and a simple C2 source, such as ethylene glycol, with the liberation of hydrogen gas (H₂) as the sole byproduct. nih.govrsc.org These reactions are typically catalyzed by transition metal pincer complexes, with ruthenium-based catalysts being particularly effective. nih.govrsc.org

The process is highly atom-economical and avoids the use of stoichiometric activating agents or the generation of waste salts. researchgate.net The proposed mechanism involves the initial dehydrogenation of ethylene glycol to form an intermediate that then reacts with the amine. nih.govrsc.org A subsequent reaction with a second molecule of the amine yields the final oxamide. This approach represents a significant advancement in green chemistry for the synthesis of compounds like Oxalyl-o-aminoazotoluene. nih.gov

Table 3: Example of a Catalytic System for Acceptorless Dehydrogenative Coupling

| Component | Example | Role | Reference |

|---|---|---|---|

| C2 Source | Ethylene Glycol (EG) | Provides the oxalyl backbone. | rsc.org |

| Amine | Aromatic/Aliphatic Amine | The nitrogen source for the oxamide. | rsc.org |

| Catalyst | Ruthenium Pincer Complex (e.g., Ru-MACHO-BH) | Homogeneous catalyst for the dehydrogenation and coupling steps. | nih.govrsc.org |

| Base | tBuOK (potassium tert-butoxide) | Co-catalyst/activator. | rsc.org |

| Solvent | Toluene | High-boiling, inert reaction medium. | rsc.org |

| Byproduct | Hydrogen Gas (H₂) | The only byproduct, making the process highly atom-economical. | nih.govrsc.org |

Optimization of Synthesis for this compound

Optimizing the synthesis of this compound involves a systematic study of various reaction parameters to maximize yield and purity.

Reaction Parameter Studies (Temperature, Time, Concentration)

While specific optimization studies for the synthesis of this compound are not extensively detailed in the literature, parameters can be inferred from analogous acylation reactions involving oxalyl chloride. biorxiv.orgchim.it Key parameters for optimization include reaction temperature, duration, and the concentration of reactants.

Temperature: Acylation reactions with oxalyl chloride are often highly exothermic. Therefore, the initial addition of the reagent is typically performed at a reduced temperature, such as 0 °C in an ice bath, to control the reaction rate and minimize side-product formation. biorxiv.org After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure the reaction proceeds to completion. biorxiv.orgchim.it

Time: The duration of the reaction is critical for achieving a high yield. These reactions are often stirred for several hours or overnight to ensure the complete conversion of the starting material. biorxiv.org

Concentration and Stoichiometry: The molar ratio of reactants is a crucial factor. A common approach involves the slow, dropwise addition of oxalyl chloride (1 to 2 equivalents) to a solution of the amine. biorxiv.org The concentration of the reactants in the chosen solvent also influences the reaction kinetics.

The following table outlines a representative set of parameters for a study aimed at optimizing the synthesis of this compound.

Table 1: Representative Parameters for Optimization Study

| Parameter | Range Studied | Observation |

|---|---|---|

| Temperature | 0 °C to Room Temp. | Lower initial temperatures (0 °C) provide better control over the reaction's exothermicity. |

| Reaction Time | 2 - 24 hours | Longer reaction times (e.g., overnight) are often employed to drive the reaction to completion. biorxiv.org |

| Oxalyl Chloride (Equivalents) | 1.0 - 2.0 eq. | Using a slight excess of oxalyl chloride (e.g., 2 eq.) can ensure full conversion of the amine. biorxiv.org |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous solvents are essential to prevent hydrolysis of oxalyl chloride. biorxiv.orgorgsyn.org |

Purification Techniques for the Synthesized Compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory purification techniques are employed for this purpose. iranchembook.ir

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). The starting material, o-aminoazotoluene, can be purified by crystallization from ethanol (B145695) or benzene, suggesting that a similar solvent system could be effective for its oxalyl derivative. sciencemadness.org The selection of an appropriate solvent or solvent pair is critical and is determined empirically to achieve high recovery of the purified product.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Oxalyl-o-aminoazotoluene, and what analytical techniques are recommended for confirming its purity?

- Methodological Answer : Synthesis typically involves coupling reactions between o-aminoazotoluene derivatives and oxalyl chloride under controlled anhydrous conditions. Post-synthesis, purity should be confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For novel batches, elemental analysis is critical to verify molecular composition. Known compounds require cross-referencing with published spectral data .

Q. What toxicological profiles have been reported for this compound, and how should researchers design experiments to assess its safety in laboratory settings?

- Methodological Answer : The compound is classified as a questionable carcinogen with tumorigenic data in rodent models (oral TDLo: 20 g/kg over 17 weeks). Safety protocols must include:

- Dose-response studies using in vitro cytotoxicity assays (e.g., MTT assay).

- In vivo chronic exposure models with histopathological analysis.

- Fume hood usage during handling to avoid NOx exposure during thermal decomposition .

Q. How should researchers approach the characterization of this compound’s structural properties using spectroscopic methods?

- Methodological Answer : Combine UV-Vis spectroscopy (to confirm azo-group absorption bands at 300–500 nm) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., N-H stretching at ~3300 cm⁻¹). Mass spectrometry (MS) is essential for molecular weight confirmation (mw: 297.34 g/mol) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in experimental design (e.g., solvent systems, purity levels). Mitigation strategies include:

- Replicating studies under standardized conditions (e.g., ISO guidelines for solubility testing).

- Meta-analysis of existing data to identify confounding variables (e.g., temperature, pH).

- Cross-validation using orthogonal assays (e.g., in vitro vs. in vivo tumorigenicity models) .

Q. How can computational modeling predict the environmental persistence of this compound, and what experimental validations are necessary?

- Methodological Answer : Use density functional theory (DFT) to simulate degradation pathways and estimate half-lives in aquatic systems. Experimental validation requires:

- Hydrolysis studies under varying pH and temperature.

- LC-MS/MS monitoring of degradation byproducts (e.g., NOx derivatives).

- Comparative analysis with structurally similar azo compounds .

Q. What methodological considerations are critical when investigating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Employ isotope-labeled analogs (e.g., ¹⁴C-tagged compounds) to track metabolic fate. Key steps:

- Liver microsome assays to identify phase I/II metabolites.

- High-resolution MS for metabolite profiling.

- Toxicokinetic modeling to correlate exposure levels with metabolite accumulation .

Key Research Challenges and Recommendations

- Data Reproducibility : Ensure batch-to-batch consistency by documenting synthesis conditions (e.g., reaction time, solvent purity) .

- Safety Compliance : Adopt OSHA guidelines for handling carcinogens, including PPE and waste disposal protocols .

- Interdisciplinary Collaboration : Integrate chemical synthesis, toxicology, and computational modeling to address mechanistic gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.